3-Amino-1-oxo-1,5,6,7,8,8a-hexahydroindolizine-2-carboxamide
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Overview
Description
3-Amino-1-oxo-1,5,6,7,8,8a-hexahydroindolizine-2-carboxamide: is a chemical compound with the molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol . This compound is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-oxo-1,5,6,7,8,8a-hexahydroindolizine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Indolizine Ring: This step involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine.
Oxidation and Carboxylation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indolizine ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with different functional groups replacing the amino group.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 3-Amino-1-oxo-1,5,6,7,8,8a-hexahydroindolizine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Sitagliptin Phosphate: A compound with a similar indolizine ring structure but different functional groups.
N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl): Another compound with a similar core structure but different substituents.
Uniqueness:
- The presence of the amino group and the carboxamide group in 3-Amino-1-oxo-1,5,6,7,8,8a-hexahydroindolizine-2-carboxamide makes it unique compared to other similar compounds. These functional groups contribute to its distinct reactivity and potential applications .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-hydroxy-3-imino-6,7,8,8a-tetrahydro-5H-indolizine-2-carboxamide |
InChI |
InChI=1S/C9H13N3O2/c10-8-6(9(11)14)7(13)5-3-1-2-4-12(5)8/h5,10,13H,1-4H2,(H2,11,14) |
InChI Key |
LTVCRNSWVNDGRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)C(=C(C2=N)C(=O)N)O |
Origin of Product |
United States |
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